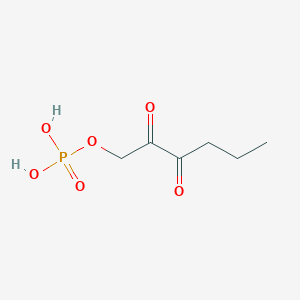
2,3-Diketo-1-phosphohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diketo-1-phosphohexane (DKPH) is a small molecule that has been found to have potential applications in scientific research. It is a phosphorylated hexose derivative that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2,3-Diketo-1-phosphohexane is not fully understood. However, it has been proposed that 2,3-Diketo-1-phosphohexane may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of microorganisms and cancer cells.
Biochemische Und Physiologische Effekte
2,3-Diketo-1-phosphohexane has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in the biosynthesis of nucleic acids, including thymidylate synthase, dihydrofolate reductase, and ribonucleotide reductase. Additionally, 2,3-Diketo-1-phosphohexane has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Diketo-1-phosphohexane in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, 2,3-Diketo-1-phosphohexane has been found to have low toxicity, making it a promising candidate for the development of new antimicrobial and anticancer agents. However, one limitation of using 2,3-Diketo-1-phosphohexane in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its activity.
Zukünftige Richtungen
There are several future directions for research on 2,3-Diketo-1-phosphohexane. One area of research could focus on elucidating the mechanism of action of 2,3-Diketo-1-phosphohexane, which could help to optimize its activity as an antimicrobial or anticancer agent. Additionally, future research could explore the potential of 2,3-Diketo-1-phosphohexane as a therapeutic agent for the treatment of bacterial, fungal, and viral infections, as well as cancer. Finally, future research could explore the potential of 2,3-Diketo-1-phosphohexane as a tool for the study of nucleic acid biosynthesis and regulation.
Synthesemethoden
2,3-Diketo-1-phosphohexane can be synthesized through a multistep process that involves the reaction of hexose with phosphoric acid. The first step involves the reaction of glucose with phosphorus oxychloride to form glucose-6-phosphoryl chloride. This is then reacted with hexamethylenetetramine to form 2,3-Diketo-1-phosphohexane.
Wissenschaftliche Forschungsanwendungen
2,3-Diketo-1-phosphohexane has been found to have potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, 2,3-Diketo-1-phosphohexane has been found to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
151169-48-1 |
|---|---|
Produktname |
2,3-Diketo-1-phosphohexane |
Molekularformel |
C6H11O6P |
Molekulargewicht |
210.12 g/mol |
IUPAC-Name |
2,3-dioxohexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H11O6P/c1-2-3-5(7)6(8)4-12-13(9,10)11/h2-4H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
PGGSLYKMBFNJFV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(=O)COP(=O)(O)O |
Kanonische SMILES |
CCCC(=O)C(=O)COP(=O)(O)O |
Andere CAS-Nummern |
151169-48-1 |
Synonyme |
2,3-diketo-1-phosphohexane 2,3-DKPH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



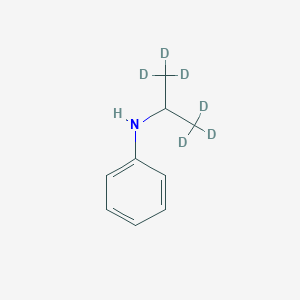

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)

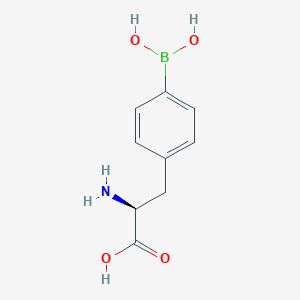

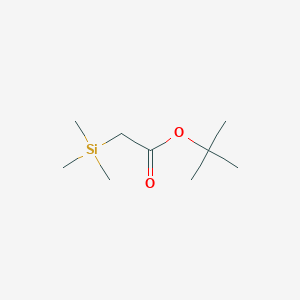
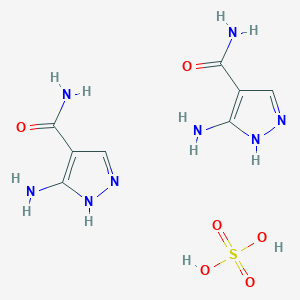
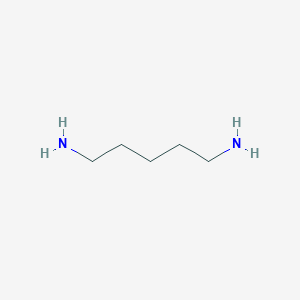
![2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-](/img/structure/B124048.png)
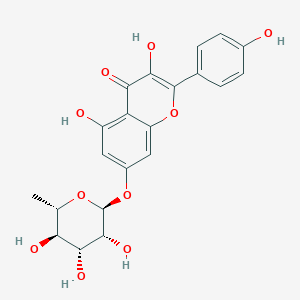

![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)
